(Dimethoxymethyl)(vinyl)silane

Catalog No.
S8107496
CAS No.
M.F
C5H12O2Si
M. Wt
132.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Dimethoxymethyl)(vinyl)silane

Product Name

(Dimethoxymethyl)(vinyl)silane

IUPAC Name

dimethoxymethyl(ethenyl)silane

Molecular Formula

C5H12O2Si

Molecular Weight

132.23 g/mol

InChI

InChI=1S/C5H12O2Si/c1-4-8-5(6-2)7-3/h4-5H,1,8H2,2-3H3

InChI Key

ORHSGYTWJUDWKU-UHFFFAOYSA-N

SMILES

COC(OC)[SiH2]C=C

Canonical SMILES

COC(OC)[SiH2]C=C

(Dimethoxymethyl)(vinyl)silane is an organosilicon compound characterized by the presence of both dimethoxy and vinyl functional groups. Its molecular formula is C5H12O2SiC_5H_{12}O_2Si, and it has a molecular weight of approximately 132.23 g/mol. This compound is notable for its ability to form durable bonds between organic and inorganic materials, making it valuable in various applications such as coatings, adhesives, and sealants. It is classified under the category of silane coupling agents, which enhance adhesion properties in composite materials .

Due to its functional groups:

  • Hydrolysis: In the presence of moisture, it hydrolyzes rapidly to produce methylvinylsilanediol and methanol. This reaction has a half-life of approximately 18.3 minutes at pH 7 and 25°C .
  • Cross-Coupling Reactions: It can engage in palladium-catalyzed cross-coupling reactions, forming carbon-carbon bonds with various organic substrates. This is particularly useful in organic synthesis for creating complex molecules .
  • Condensation Reactions: The hydrolyzable groups can react with siliceous surfaces, leading to stable condensation products that enhance the mechanical properties of materials .

Several methods exist for synthesizing (dimethoxymethyl)(vinyl)silane:

  • Direct Synthesis: It can be synthesized through the reaction of vinyltrimethoxysilane with methanol under controlled conditions.
  • Hydrosilylation: This method involves the addition of silanes to alkenes or alkynes, allowing for functionalization at specific sites on the silicon atom.
  • Oxidative Reactions: Recent studies have shown that oxidative methods can also be employed to introduce functional groups onto vinylsilanes, expanding their utility in synthetic chemistry .

(Dimethoxymethyl)(vinyl)silane finds a variety of applications across multiple fields:

  • Adhesives and Sealants: Its ability to bond dissimilar materials makes it ideal for use in adhesives and sealants in construction and automotive industries.
  • Coatings: Used in protective coatings due to its hydrophobic properties and resistance to environmental degradation.
  • Composite Materials: Enhances the mechanical properties of composites by improving the interfacial adhesion between different phases .

Interaction studies involving (dimethoxymethyl)(vinyl)silane focus primarily on its adhesion properties and reactivity with various substrates. Research indicates that it can significantly improve the bonding strength between organic polymers and inorganic surfaces, which is crucial in applications like glass-fiber reinforced plastics. Additionally, studies have explored its interactions with biological molecules, hinting at potential uses in biomedical applications .

(Dimethoxymethyl)(vinyl)silane shares similarities with other organosilicon compounds but possesses unique features that set it apart:

Compound NameMolecular FormulaKey Features
VinyltrimethoxysilaneC5H12O3SiC_5H_{12}O_3SiUsed extensively as a coupling agent; higher reactivity.
DimethylvinylsilaneC4H10OSiC_4H_{10}OSiSimpler structure; less versatile than (dimethoxymethyl)(vinyl)silane.
EthoxydimethylvinylsilaneC6H14O2SiC_6H_{14}O_2SiSimilar functionality but different alkoxy group; used in coatings.
TriethoxysilaneC6H16O3SiC_6H_{16}O_3SiA more stable silane; less reactive than (dimethoxymethyl)(vinyl)silane.

The unique combination of both dimethoxy and vinyl groups in (dimethoxymethyl)(vinyl)silane enhances its reactivity and versatility compared to these similar compounds, making it particularly effective in applications requiring strong adhesion and durability .

Hydrogen Bond Acceptor Count

2

Exact Mass

132.060656156 g/mol

Monoisotopic Mass

132.060656156 g/mol

Heavy Atom Count

8

Dates

Last modified: 01-05-2024

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